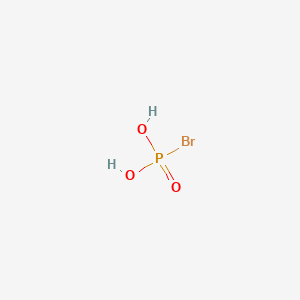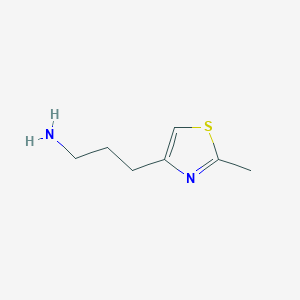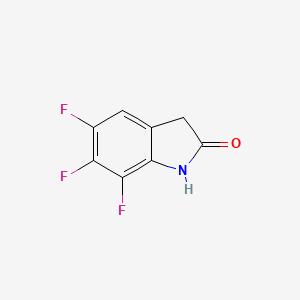
5,6,7-Trifluoroindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trifluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. The presence of fluorine atoms in the indole ring enhances the compound’s chemical stability, lipophilicity, and biological activity. These properties make this compound a valuable compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethanesulfonic acid sodium salt (CF3SO2Na) under mild reaction conditions . This method selectively introduces trifluoromethyl groups at the C2 position of the indole ring, resulting in the formation of 5,6,7-Trifluoroindolin-2-one.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of environmentally friendly and cost-effective reagents, such as CF3SO2Na, is preferred to ensure scalability and sustainability in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-Trifluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, reduced indole compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,6,7-Trifluoroindolin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated indole derivatives. Its unique properties make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure enhances its interaction with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory agent, and central nervous system (CNS) modulator. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for various medical treatments.
Industry: In the industrial sector, this compound is used in the development of advanced materials, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 5,6,7-Trifluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. Additionally, its interaction with CNS receptors can result in neuroprotective and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroindole-2-one: A fluorinated indole derivative with similar chemical properties but fewer fluorine atoms.
5,6,7,8-Tetrafluoroindole: Another fluorinated indole derivative with additional fluorine atoms, resulting in different chemical and biological properties.
2-Trifluoromethylindole: A compound with a trifluoromethyl group at the C2 position, similar to 5,6,7-Trifluoroindolin-2-one.
Uniqueness
This compound is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. Its enhanced stability, lipophilicity, and biological activity make it a valuable compound for various applications, distinguishing it from other fluorinated indole derivatives.
Eigenschaften
Molekularformel |
C8H4F3NO |
|---|---|
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
5,6,7-trifluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H4F3NO/c9-4-1-3-2-5(13)12-8(3)7(11)6(4)10/h1H,2H2,(H,12,13) |
InChI-Schlüssel |
MQIAVFZXBRVPSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C(=C2NC1=O)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


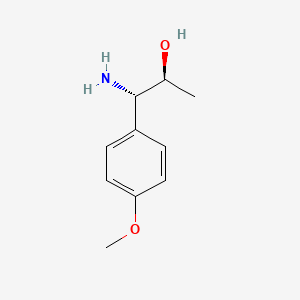
![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
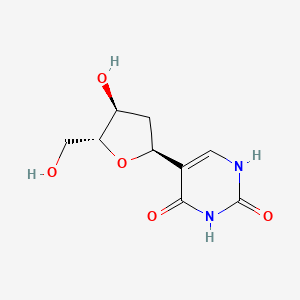
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
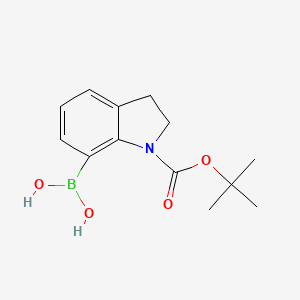
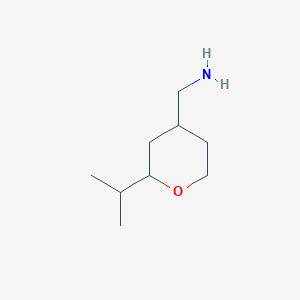
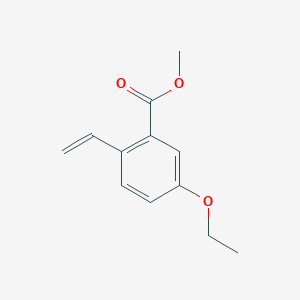
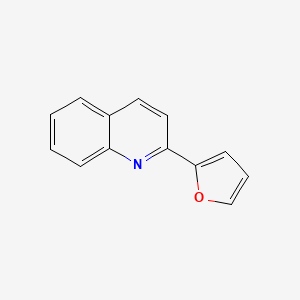
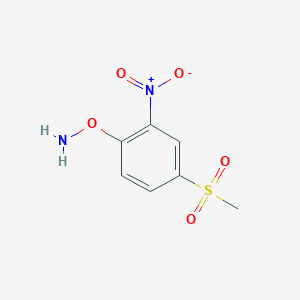
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)

